![molecular formula C15H16N2O2 B8655808 2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline](/img/structure/B8655808.png)
2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline is an organic compound characterized by the presence of a nitro group, an amino group, and a dimethylphenyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline typically involves the reaction of 2,3-dimethylaniline with nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives and substituted benzene rings .
Scientific Research Applications
2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The nitro and amino groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an electron donor or acceptor, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline include:
- 2,3-Dimethylaniline
- Nitrobenzene
- Aminobenzene derivatives .
Uniqueness
What sets this compound apart from these similar compounds is the specific arrangement of its functional groups, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-3-8-15(12(11)2)16-10-13-6-4-7-14(9-13)17(18)19/h3-9,16H,10H2,1-2H3 |
InChI Key |
ADOTZLQOALIVKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R*,2S*,5R*)-(7-Oxo-6-oxa-bicyclo[3.2.1]oct-2-yl)-carbamic acid benzyl ester](/img/structure/B8655729.png)
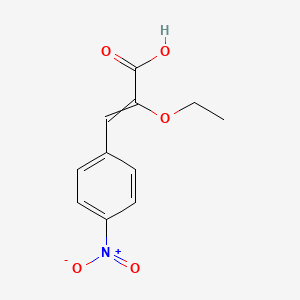
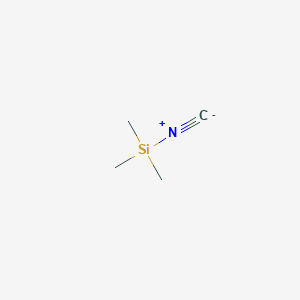
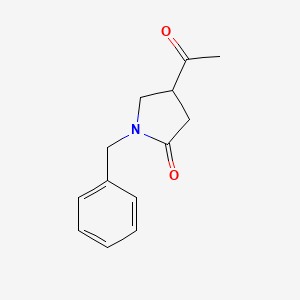
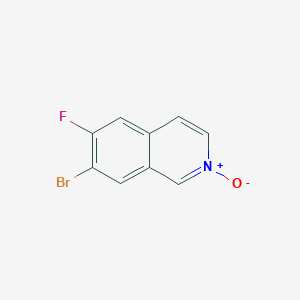
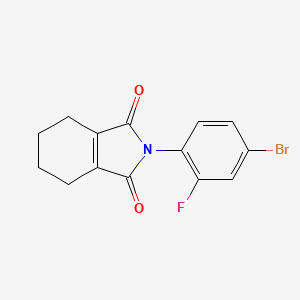
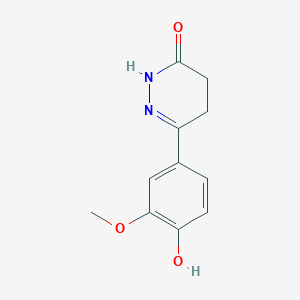
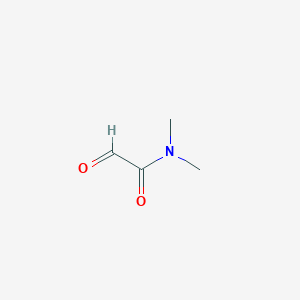
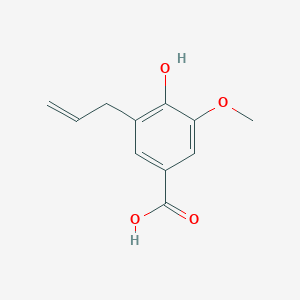
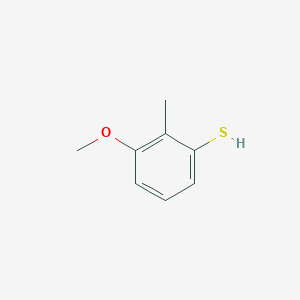
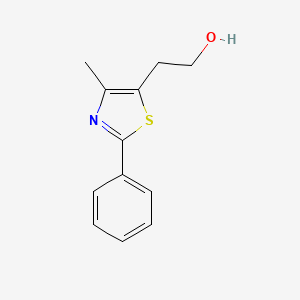
![Methyl 4-{[3-(pyridin-4-yl)propyl]sulfanyl}benzoate](/img/structure/B8655811.png)
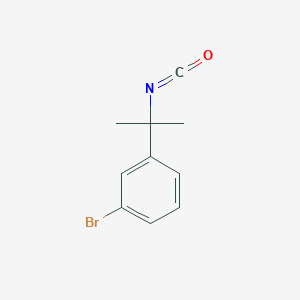
![7-Chloro-5-cyclopropyl-1,3-dimethyl-pyrazolo[4,3-d]pyrimidine](/img/structure/B8655849.png)
